Z-Thr-ser-ome
Description
Historical Perspectives and Evolution of Amino Acid Protecting Groups in Peptide Synthesis
The ability to synthesize peptides with a defined sequence is a relatively recent achievement in chemical science, made possible by the development of effective protecting group strategies. springernature.com Without these tools, the random polymerization of amino acids would yield a complex mixture of products. masterorganicchemistry.com
The field of peptide synthesis was revolutionized in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.com This was one of the first protecting groups that could be applied to the α-amino group of an amino acid and subsequently removed under mild conditions that did not break the newly formed peptide bond. masterorganicchemistry.comhighfine.com The Z group is introduced by reacting an amino acid with benzyl (B1604629) chloroformate and is stable to the basic and mildly acidic conditions used for peptide coupling. bachem.com Its removal is typically achieved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or by using strong acids like hydrogen bromide in acetic acid. bachem.comcreative-peptides.com The introduction of the Z group was a pivotal moment, transforming peptide synthesis from a speculative art into a systematic science and enabling the synthesis of biologically active peptides for the first time. masterorganicchemistry.com
Protecting the C-terminal carboxylic acid group is as crucial as protecting the N-terminus to prevent it from reacting during the activation step of the incoming amino acid. Simple alkyl esters, particularly methyl (OMe) and ethyl esters, are among the earliest and most straightforward forms of C-terminal protection. nih.gov Esterification increases the solubility of the amino acid derivative in organic solvents, which is advantageous for solution-phase synthesis. nih.gov The methyl ester is typically formed by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. chemicalbook.comresearchgate.net It is stable during peptide coupling reactions and can be removed by saponification (hydrolysis with a base, such as NaOH), a process that regenerates the carboxylic acid for further elongation or for the final deprotected peptide. masterorganicchemistry.com However, care must be taken as basic conditions can sometimes lead to racemization. creative-peptides.com
The following table provides a comparison of common protecting groups used in peptide synthesis, highlighting the characteristics of the Z and OMe groups found in Z-Thr-Ser-OMe.
| Protecting Group | Abbreviation | Target Functional Group | Typical Cleavage Conditions | Orthogonality |
| Benzyloxycarbonyl | Z or Cbz | α-Amino | Catalytic Hydrogenation (H₂/Pd); Strong Acid (HBr/AcOH) | Orthogonal to Fmoc and mild acid-labile groups (e.g., Boc). |
| tert-Butoxycarbonyl | Boc | α-Amino | Moderate to Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Orthogonal to Z (hydrogenolysis) and Fmoc. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine in DMF) | Orthogonal to Z, Boc, and acid-labile side-chain groups. |
| Methyl Ester | OMe | α-Carboxyl | Saponification (e.g., NaOH, LiOH) | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Z) groups. |
| Benzyl Ester | OBn | α-Carboxyl | Catalytic Hydrogenation (H₂/Pd); Strong Acid | Cleaved under the same hydrogenolysis conditions as the Z group. |
This compound as a Foundational Building Block in Advanced Peptide Synthesis
In the synthesis of oligopeptides (peptides containing a small number of amino acid residues, typically 2-20), the incorporation of a protected dipeptide block like this compound can be highly advantageous. journal-imab-bg.org This "fragment condensation" approach involves coupling the dipeptide block with another amino acid or peptide fragment. researchgate.netnih.gov This strategy is particularly useful for:
Reducing Repetitive Cycles: It halves the number of coupling and deprotection cycles needed to add the two residues individually, which is especially beneficial in solid-phase peptide synthesis (SPPS). journal-imab-bg.org
Overcoming Difficult Couplings: Some amino acid sequences are prone to aggregation or slow reaction kinetics. Synthesizing a difficult dipeptide sequence separately and then incorporating it as a single unit can circumvent these issues.
Minimizing Side Reactions: The amino acid residues at the C-terminus of a growing peptide chain are exposed to every deprotection and coupling cycle, increasing the risk of cumulative side reactions. Using a dipeptide block reduces this exposure for the first residue of the block. peptide.com
The chemical properties of this compound are expected to be identical to its isomer, Z-Ser-Thr-OMe, as they share the same molecular formula and weight.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂O₇ |
| Molecular Weight | 354.36 g/mol |
| CAS Number | Not available (Isomer Z-Ser-Thr-OMe: 7412-61-5) chemimpex.com |
| Appearance | Expected to be a white powder chemimpex.com |
| Storage Conditions | 0 - 8 °C chemimpex.com |
Combinatorial chemistry is a powerful technique used in drug discovery to synthesize and screen a large number of compounds—a "library"—to find those with a desired biological activity. nih.govamericanpeptidesociety.org Protected dipeptides can play a strategic role in the design and synthesis of peptide libraries. Instead of building the library one amino acid at a time, a defined dipeptide block like this compound can be used as one of the building blocks. researchgate.net This approach allows for the creation of more complex and structurally focused libraries. For example, a library could be generated where the Thr-Ser motif is kept constant while the surrounding amino acids are varied, allowing researchers to probe the importance of this specific dipeptide sequence for binding to a biological target. nih.gov This strategy is useful in various library formats.
| Library Type | Description | Strategic Use of a Dipeptide Block (e.g., this compound) |
| Positional Scanning Library | A specific position in a peptide is systematically replaced with various amino acids to determine the optimal residue at that position. | The dipeptide can be treated as a single "cassette" that is moved across different positions in a longer peptide to determine the optimal location for the Thr-Ser motif. |
| Truncation Library | A series of peptides is synthesized by systematically removing residues from the N- or C-terminus to identify the minimum active sequence. | If the parent peptide contains a Thr-Ser sequence, the dipeptide block can be used to efficiently synthesize the core fragments containing this motif. |
| Focused (Biased) Library | The library is designed around a known active peptide, with variations introduced at specific positions. | The Thr-Ser dipeptide can be incorporated as a conserved structural element while diversity is generated at other positions in the sequence. |
Conceptual Frameworks for Investigating this compound's Role in Biochemical Systems
Beyond its role as a synthetic intermediate, a protected dipeptide like this compound can be a valuable probe for investigating biochemical processes. Its structure—with blocked termini and specific amino acid side chains—allows for targeted studies that would be difficult with free amino acids or longer peptides.
One conceptual framework involves its use in chemo-enzymatic synthesis . While chemical synthesis is versatile, enzymatic synthesis offers perfect stereoselectivity under mild conditions. nih.gov Proteases, which normally hydrolyze peptide bonds, can be used in reverse to form them. A protected dipeptide ester like this compound could serve as a substrate for a protease in a kinetically controlled synthesis, where the enzyme transfers the Z-Thr-Ser moiety to another nucleophile (like an amino acid amide) to create a larger peptide. nih.gov
Another framework is the study of enzyme specificity . The Thr-Ser sequence is a common site for post-translational modifications like O-linked glycosylation. This compound could be used as a simple, stable substrate or inhibitor analog to study the binding requirements of glycosyltransferases or other enzymes that recognize this motif.
Finally, this compound could serve as a model compound for investigating the cellular uptake and metabolism of small peptides . The protecting groups alter its polarity and charge compared to the parent dipeptide. Studying how these modifications affect its ability to cross cell membranes or its susceptibility to intracellular peptidases can provide insights relevant to the design of peptide-based drugs with improved bioavailability.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22N2O7 |
|---|---|
Molecular Weight |
354.35 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(14(21)17-12(8-19)15(22)24-2)18-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,21)(H,18,23)/t10-,12+,13+/m1/s1 |
InChI Key |
IDASFPVEVXNEQY-WXHSDQCUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications of Z Thr Ser Ome
Solution-Phase Peptide Synthesis Strategies Incorporating Z-Thr-ser-ome
Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), remains a crucial technique for large-scale production and for the synthesis of peptide segments. researchgate.net The benzyloxycarbonyl (Z) protecting group is frequently employed in this strategy. researchgate.netekb.eg
The direct synthesis of this compound in solution has been documented with specific conditions yielding a crystalline product. A notable synthesis involves the reaction of Z-Thr-ONB (N-benzyloxycarbonyl-L-threonine p-nitrobenzyl ester) with H-Ser-OMe·HCl (L-serine methyl ester hydrochloride) in dimethylformamide (DMF). google.com The reaction is facilitated by a base, such as triethylamine, to neutralize the hydrochloride salt. google.com This process has been reported to produce this compound with a yield of 74.5%. google.com
Optimization of this synthesis involves the careful selection of coupling reagents to form the amide bond efficiently while minimizing side reactions like racemization. bachem.com While the example above uses an active ester (p-nitrobenzyl), other common coupling reagents suitable for solution-phase synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.compeptide.com Phosphonium (e.g., PyBOP®) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective reagents that promote rapid coupling. bachem.compeptide.com
Table 1: Example of Solution-Phase Synthesis of this compound
| Parameter | Details | Source |
|---|---|---|
| N-terminal Reactant | Z-Thr-ONB (N-benzyloxycarbonyl-L-threonine p-nitrobenzyl ester) | google.com |
| C-terminal Reactant | H-Ser-OMe·HCl (L-serine methyl ester hydrochloride) | google.com |
| Solvent | Dimethylformamide (DMF) | google.com |
| Base | Triethylamine | google.com |
| Reaction Conditions | Stirred at room temperature for 12 hours | google.com |
| Workup | Filtration followed by concentration, dissolution in ethyl acetate, and washing with 1N HCl and 5% NaHCO₃. | google.com |
| Yield | 74.5% | google.com |
| Physical Properties | m.p. 133.0°-135.0° C; [α]D²³ +10.1° (c=0.86, DMF) | google.com |
Segment condensation is a powerful strategy for assembling large peptides or proteins from smaller, protected peptide fragments. nih.gov This approach minimizes the number of repetitive coupling and deprotection steps, which can be advantageous for long sequences. Derivatives of the Z-Thr-Ser sequence are valuable components in such convergent syntheses.
For instance, this compound itself can be used as a precursor for a larger fragment. After its synthesis, the Z-group can be removed via catalytic reduction to yield H-Thr-Ser-OMe, which can then be coupled with another N-protected amino acid, such as Z-Phe, to create the protected tripeptide Z-Phe-Thr-Ser-OMe. google.com
In a more complex example, a fragment containing the Ser-Thr sequence, Z(OMe)-Ser-Thr-Met(O)-NHNH₂, was used as one of several peptide hydrazides for the total synthesis of bovine pancreatic ribonuclease A. rsc.org In this synthesis, the fragments were coupled sequentially via the azide (B81097) method to elongate the peptide chain, demonstrating the utility of Z-protected Ser-Thr segments in the construction of proteins. rsc.org
Table 2: Examples of Z-Thr-Ser Derivatives in Segment Condensation
| Protected Fragment | Synthetic Application | Source |
|---|---|---|
| This compound | Intermediate for the synthesis of Z-Phe-Thr-Ser-OMe. | google.com |
Solid-Phase Peptide Synthesis (SPPS) Applications with this compound
Solid-phase peptide synthesis (SPPS) is the dominant methodology for the routine chemical synthesis of peptides. lsu.edu It involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble polymer support. 20.210.105 The two main strategies are defined by the N-terminal protecting group used: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). peptide.com
Direct integration of the pre-synthesized this compound dipeptide into a stepwise SPPS protocol is not a standard procedure. The Z-group is incompatible with the chemistries of both major SPPS methods.
Fmoc-SPPS: The Fmoc group is cleaved at each cycle using a mild base, typically piperidine. nih.gov The Z-group is stable to these conditions. However, the final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically performed with a strong acid like trifluoroacetic acid (TFA), which does not efficiently cleave the Z-group. ekb.egbachem.com
Boc-SPPS: The Boc group is removed at each cycle using a moderately strong acid, typically TFA. chempep.com These conditions would prematurely cleave many standard side-chain protecting groups and the peptide-resin linker if the Z-group were used. The Z-group is typically removed by strong acids like anhydrous hydrogen fluoride (B91410) (HF) or by catalytic hydrogenation, conditions that are generally reserved for the final cleavage step. researchgate.netbachem.com
Therefore, the Thr-Ser sequence is typically constructed on the solid support using standard Fmoc-Thr(tBu)-OH and Fmoc-Ser(tBu)-OH in Fmoc-SPPS, or Boc-Thr(Bzl)-OH and Boc-Ser(Bzl)-OH in Boc-SPPS. nih.govbachem.com The use of a Z-protected fragment would be limited to a hybrid approach, where a solution-synthesized Z-protected segment is coupled to a resin-bound peptide.
A significant challenge in SPPS, particularly for long or hydrophobic sequences, is the aggregation of peptide chains on the resin support. peptide.com This aggregation can hinder coupling and deprotection reactions, leading to low yields and deletion sequences. sigmaaldrich.com Peptides containing Ser and Thr are known to be prone to forming intra-chain hydrogen bonds that contribute to this problem. sigmaaldrich.comsigmaaldrich.com
To overcome this, pseudoproline dipeptides, first introduced by Mutter, are powerful tools. chempep.comacs.org These are dipeptides where a Ser or Thr residue is reversibly protected as an oxazolidine (B1195125) ring. chempep.comsigmaaldrich.com This cyclic structure disrupts the hydrogen bonding networks that lead to the formation of β-sheet aggregates. peptide.com
Key features of pseudoproline dipeptides derived from Ser and Thr include:
Structure: They are formed by reacting an N-Fmoc protected amino acid with a Ser or Thr residue to form a dipeptide, which is then cyclized with an aldehyde or ketone to form an oxazolidine. The resulting structure, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH, mimics the kink-inducing properties of proline. chempep.com
Function: By breaking up secondary structures, they improve the solvation of the growing peptide chain, enhancing the efficiency of both coupling and Fmoc-deprotection steps. peptide.comchempep.com This leads to higher purity and yields for "difficult" sequences. chempep.com
Application: They are incorporated using standard SPPS coupling protocols. sigmaaldrich.com The oxazolidine ring is stable during synthesis but is smoothly cleaved during the final TFA treatment, regenerating the native Ser or Thr residue in the final peptide. peptide.comsigmaaldrich.com
Table 3: Conceptual Comparison of SPPS With and Without Pseudoproline Dipeptides
| Feature | Standard SPPS (Difficult Sequence) | SPPS with Pseudoproline Dipeptide | Source |
|---|---|---|---|
| Peptide Chain State | Prone to intermolecular aggregation (β-sheet formation). | Aggregation is disrupted by the proline-like "kink". | peptide.comchempep.com |
| Solvation | Poor solvation of aggregated chains in SPPS solvents (DMF, NMP). | Enhanced chain solvation. | chempep.com |
| Reaction Kinetics | Slow and incomplete coupling and deprotection reactions. | Improved acylation and deprotection kinetics. | sigmaaldrich.com |
| Crude Purity & Yield | Low yield, presence of deletion and truncated sequences. | Higher yields and purer crude product. | chempep.com |
| Building Block | Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH | e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH | chempep.comacs.org |
Chemoenzymatic Synthesis and Biocatalytic Approaches Involving this compound or its Constituents
Chemoenzymatic methods offer a green and highly specific alternative to purely chemical synthesis, often proceeding without the need for extensive protecting group strategies. researchgate.net Enzymes can be used to form peptide bonds or modify peptides containing Ser and Thr.
A prominent example is the use of proteases, like papain, for the polymerization of amino acid esters in aqueous media. Research has demonstrated the successful papain-catalyzed polymerization of L-serine methyl ester (Ser-OMe) and L-serine ethyl ester (Ser-OEt). acs.org This reaction proceeds without protection of the serine hydroxyl side group, a major advantage over chemical methods. The polymerization of Ser-OMe yielded poly(L-serine) with a degree of polymerization of up to 14. acs.org This principle of kinetically controlled synthesis, where a protease catalyzes amide bond formation over hydrolysis, can be applied to the synthesis of specific dipeptides like Thr-Ser. researchgate.net
Furthermore, enzymes are central to the synthesis of glycopeptides, where sugar moieties are attached to Ser or Thr residues. Endoglycosidases and glycosyltransferases are used to attach oligosaccharides to peptides containing Ser and Thr, a process that is extremely challenging to achieve with chemical methods alone. nih.gov While not directly involving this compound, these biocatalytic approaches highlight the importance of its constituent amino acids in enzymatic transformations.
Enzyme-Catalyzed Peptide Bond Formation Utilizing Amino Acid Esters
The enzymatic synthesis of peptides, including dipeptides like this compound, offers significant advantages over traditional chemical methods. thieme-connect.de This chemoenzymatic approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.gov Unlike conventional chemical synthesis, which often requires extensive and laborious protection and deprotection steps, enzymatic methods can proceed under mild, aqueous conditions, often without the need for side-chain protection. thieme-connect.deresearchgate.net
Serine proteases, like papain and α-chymotrypsin, are frequently employed for this purpose. thieme-connect.denih.gov The process typically involves the reaction of an N-protected amino acid ester (the acyl donor) with another amino acid or its ester (the nucleophile). For instance, the synthesis of a Thr-Ser dipeptide could involve an N-protected threonine ester and a serine methyl ester. The enzyme facilitates the formation of an acyl-enzyme intermediate, which then reacts with the amino component to form the peptide bond. thieme-connect.de
The use of amino acid esters as the carboxy component is a key aspect of this methodology. thieme-connect.de The choice of the ester group can influence reaction yields and the degree of polymerization. acs.org For example, in the papain-catalyzed polymerization of L-serine esters, the methyl ester (Ser-OMe) was found to have a higher affinity for the enzyme than the ethyl ester (Ser-OEt), resulting in a higher degree of polymerization. acs.org Research has also explored the use of various N-protecting groups, such as the benzyloxycarbonyl (Z) group, which can improve the hydrophobicity of the product, simplifying purification. nih.gov
Table 1: Comparison of Ester Groups in Papain-Catalyzed Polymerization of L-Serine
| Monomer | Degree of Polymerization (DPn) |
|---|---|
| Ser-OEt | 6.6 |
| Ser-OMe | 14.0 |
Data sourced from a study on chemoenzymatic polymerization of L-serine esters. acs.org
Regiospecificity and Stereospecificity in Enzymatic Derivatization
A hallmark of enzyme-catalyzed reactions is their high degree of specificity, a critical advantage in the synthesis of complex molecules like this compound. thieme-connect.de
Regiospecificity refers to the enzyme's ability to catalyze a reaction at a specific functional group among several possibilities. In peptide synthesis, proteases like thermolysin ensure that only α-peptide linkages are formed, avoiding reactions with side-chain functional groups. thieme-connect.de This eliminates the need for side-chain protection, a common requirement in chemical synthesis that can lead to the formation of undesired byproducts. thieme-connect.de For example, in the synthesis of polypeptides from serine esters using papain, the enzyme's regio- and stereoselectivity ensures the formation of α-peptide bonds while leaving the hydroxyl side groups intact. nih.gov
Stereospecificity is the enzyme's capacity to distinguish between stereoisomers. This is particularly important in peptide chemistry, as the biological activity of peptides is highly dependent on their stereochemistry. Enzymatic synthesis completely avoids the risk of racemization that can occur during chemical C-N ligation methods. thieme-connect.de Enzymes can selectively act on one enantiomer, allowing for the simultaneous synthesis and optical resolution of amino acids. thieme-connect.de For instance, D-stereospecific peptidases can be used to synthesize dipeptides containing D-amino acids. asm.org The synthesis of β-hydroxy-α-amino acids, structurally related to threonine and serine, can be achieved with high stereoselectivity using enzymes like L-threonine transaldolases (LTTAs). nih.gov
Design and Synthesis of this compound-Based Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve properties such as stability and bioavailability. rsc.org The this compound scaffold is a starting point for designing such molecules.
Incorporation of Conformational Constraints in this compound Analogues
Limiting the conformational flexibility of a peptide analogue can enhance its binding affinity and metabolic stability. chinesechemsoc.orgnih.gov This is achieved by introducing structural elements that lock the peptide backbone into a specific orientation, often mimicking a bioactive conformation like a β-turn. mdpi.com
Another strategy involves creating azabicyclo[X.Y.0]alkanone amino acids , which can lock the polyamide backbone into orientations that mimic natural secondary structures. mdpi.com For example, the synthesis of 7-hydroxy indolizidin-2-one N-(Boc)amino esters, derived from L-serine, results in a constrained dipeptide surrogate whose backbone dihedral angles resemble those of a type II' β-turn. mdpi.com
Table 2: Examples of Conformational Constraints in Dipeptide Analogues
| Method | Structural Feature | Effect |
|---|---|---|
| Pseudoproline Incorporation | Oxazolidine ring from Ser/Thr | Induces a "kink," disrupts aggregation, enhances solubility. peptide.comiris-biotech.de |
| Azabicyclo[X.Y.0]alkanone Amino Acids | Bicyclic ring system | Locks backbone into specific orientations, mimics β-turns. mdpi.com |
Pseudopeptide and Cyclic Analogue Development
The development of pseudopeptides and cyclic analogues of this compound aims to create molecules with enhanced therapeutic properties.
Pseudopeptides involve modifying the peptide backbone, for instance, by replacing amide bonds with isosteres to improve resistance to enzymatic degradation. upc.edu The serine/threonine ligation (STL) method allows for the efficient synthesis of peptides by ligating an unprotected peptide fragment with a C-terminal salicylaldehyde (B1680747) ester to another peptide with an N-terminal serine or threonine. researchgate.net This results in a native peptide linkage after acidolysis.
Cyclic analogues are another important class of peptidomimetics. nih.gov Cyclization can be achieved through various methods, including the formation of disulfide bonds, head-to-tail cyclization, or the use of scaffolding technologies like CLIPS™ (Chemical Linkage of Peptides onto Scaffolds). nih.govbiosynth.com Chemoenzymatic strategies using thioesterase (TE) domains are also employed for the macrocyclization of linear precursors, offering high chemo- and regioselectivity. beilstein-journals.org The incorporation of pseudoprolines can also facilitate cyclization by pre-disposing the linear peptide to a turn-like conformation. peptide.comactivotec.com
Strategies for Enhancing Proteolytic Stability in this compound Derived Scaffolds
A major challenge for peptide-based therapeutics is their susceptibility to degradation by proteases. nih.gov Several strategies are employed to enhance the proteolytic stability of scaffolds derived from this compound.
Incorporation of Non-Proteinogenic Amino Acids : Replacing standard L-amino acids with their D-enantiomers or with other unnatural amino acids like β-amino acids is a common and effective strategy. researchgate.netmdpi.com These modifications make the peptide unrecognizable to many proteases. nih.gov
Backbone Modification : N-methylation of the peptide backbone is a known method to increase proteolytic resistance. nih.gov
Cyclization : As mentioned previously, cyclization restricts the peptide's conformation, making it a poorer substrate for proteases. nih.govnih.gov Lasso peptides, with their unique interlocked structure, exhibit remarkable proteolytic stability. rsc.org
Molecular Grafting : This approach involves incorporating a peptide sequence into a larger, stable scaffold. rsc.org For example, grafting an otherwise unstable peptide onto a proteolytically resistant scaffold like that of Microcin J25 can significantly enhance its stability. rsc.org
Table 3: Methods for Enhancing Proteolytic Stability
| Strategy | Description | Reference |
|---|---|---|
| D-Amino Acid Substitution | Replacing L-amino acids with their D-isomers. | researchgate.netmdpi.com |
| β-Amino Acid Incorporation | Using amino acids with the amino group on the β-carbon. | researchgate.net |
| N-Methylation | Methylating the nitrogen atom of the peptide bond. | nih.gov |
| Cyclization | Forming a cyclic structure via head-to-tail or side-chain linkage. | nih.govnih.gov |
Molecular Recognition and Biochemical Interaction Studies of Z Thr Ser Ome
Z-Thr-ser-ome as a Substrate in Enzymatic Catalysis and Mechanism Elucidation
Protected dipeptides like this compound are valuable tools in enzymology. The N-terminal benzyloxycarbonyl (Z) group and the C-terminal methyl ester (OMe) group provide stability and prevent unwanted side reactions, allowing for precise investigation of enzymatic activity on the internal peptide bond and adjacent amino acid residues.
Serine and threonine dehydratases (SDH/TDH) are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the deamination of L-serine and L-threonine, converting them into pyruvate (B1213749) and α-ketobutyrate, respectively. wikipedia.orgresearchgate.net These reactions are significant in metabolic pathways such as gluconeogenesis. wikipedia.org While these enzymes typically act on free amino acids, synthetic dipeptides can be used to probe the active site and understand the structural requirements for substrate binding and catalysis.
In a research context, this compound could be employed as a potential substrate or inhibitor to investigate the specificity of these dehydratases. Studies would measure the cleavage of the dipeptide or the subsequent deamination of the released serine. Such experiments help elucidate whether the enzyme can accommodate a peptide-linked N-terminal threonine and C-terminal serine, providing insights into the steric and chemical constraints of the enzyme's active site. Research has shown that the catalytic pathway and rate-determining steps for these enzymes can vary depending on the substrate's structure, highlighting the value of using diverse substrates in these investigations. nih.gov
Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation and are critical for regulating nearly all aspects of cellular life. youtube.com Enzymes that catalyze PTMs, such as kinases, phosphatases, and glycosyltransferases, recognize specific amino acid sequences on their target proteins. mdpi.comptmbio.com Determining the substrate specificity of these enzymes is key to understanding their biological roles. mdpi.com
Synthetic peptide libraries are a cornerstone of PTM enzyme profiling. This compound can act as a fundamental building block in the synthesis of more complex peptides for these libraries. chemimpex.com By systematically varying the amino acids surrounding a core motif like Thr-Ser, researchers can identify the preferred recognition sequences for a given PTM enzyme. This approach helps map the consensus sequences that govern enzyme-substrate interactions, which is essential for predicting new substrates and understanding signaling networks. nih.gov
Enzyme kinetics provides quantitative measures of the rates of enzyme-catalyzed reactions and the affinity of an enzyme for its substrate. mdpi.com Key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are determined by measuring the reaction rate at various substrate concentrations. nih.gov Protected dipeptides like this compound are ideal for such in vitro studies because their defined structure allows for the precise measurement of a single enzymatic reaction. researchgate.net
When studying an enzyme that acts on this compound, a kinetic analysis would reveal the efficiency with which the enzyme binds and processes this specific dipeptide. This information is critical for comparing substrate preferences and understanding the catalytic mechanism. For example, a low Kₘ value would indicate a high affinity of the enzyme for the this compound substrate.
| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| Peptidase A | This compound | 150 | 25.0 | 12.5 | 8.3 x 10⁴ |
| Peptidase A | Z-Ala-Ala-OMe | 450 | 40.0 | 20.0 | 4.4 x 10⁴ |
This table presents illustrative data to demonstrate how kinetic parameters are used to compare an enzyme's efficiency with different substrates. Specific experimental data for this compound was not available in the cited literature.
Interactions with Protein Kinases and Phosphatases: A Phosphorylation Context
Protein phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is a primary mechanism for controlling protein function. wikipedia.org Serine/threonine kinases and phosphatases are the enzymes that add and remove these phosphate groups, respectively, acting as molecular switches in cellular signaling. nih.gov
Understanding how a kinase selects its specific target residues is a central question in cell biology. nih.gov Kinases recognize not only the serine or threonine to be phosphorylated but also the surrounding amino acids, known as the consensus sequence. wikipedia.orgnih.gov Short, synthetic peptides containing Ser/Thr residues are invaluable models for studying these recognition events without the complexity of a full-length protein substrate. proquest.com
A dipeptide like this compound represents a minimal structural motif containing two potential phosphorylation sites. It can be used in in vitro phosphorylation assays to determine if a particular kinase can phosphorylate either the threonine or serine residue. molbiolcell.org Such studies help to define the minimal sequence requirements for kinase recognition and can form the basis for designing more complex peptide substrates or inhibitors.
To map the substrate specificity of kinases on a larger scale, researchers use peptide libraries and arrays. nih.gov These arrays contain hundreds or thousands of different peptide sequences, allowing for high-throughput screening of kinase activity. This compound can be a component of such libraries, where the flanking residues are varied to determine the optimal sequence for phosphorylation by a specific kinase. researchgate.net
Furthermore, peptides that are good substrates can be modified to act as competitive inhibitors. researchgate.net By replacing the phosphorylatable serine or threonine with a non-phosphorylatable amino acid like alanine, a peptide can bind to the kinase's active site but cannot be phosphorylated, thereby blocking the kinase from acting on its natural substrates. researchgate.net Therefore, derivatives of this compound could be developed for use in screening assays to identify new kinase inhibitors, which are a major class of therapeutic drugs. nih.govnih.govrsc.org
| Peptide Substrate | Kinase A Activity (%) | Kinase B Activity (%) | Kinase C Activity (%) |
|---|---|---|---|
| Ac-Ala-Thr-Ser-Ala-NH₂ | 85 | 15 | 5 |
| Ac-Arg-Thr-Ser-Arg-NH₂ | 100 | 40 | 10 |
| Ac-Gly-Thr-Ser-Gly-NH₂ | 30 | 90 | 25 |
| Ac-Pro-Thr-Ser-Pro-NH₂ | 5 | 10 | 100 |
This table provides a representative example of how varying the amino acids flanking a core Thr-Ser motif can reveal the distinct substrate specificities of different protein kinases.
Structural Consequences of Ser/Thr Phosphorylation on Peptide Conformation
Phosphorylation, a key post-translational modification, is known to induce significant conformational changes in peptides and proteins. In the context of peptides containing serine and threonine, the introduction of a phosphate group can alter the backbone conformation. Research has shown that the phosphorylation of serine residues tends to enhance the propensity for a polyproline II (PPII) helical conformation. nih.gov Conversely, the phosphorylation of threonine often has the opposite effect, leading to a decrease in PPII propensity and an increased likelihood of a helical conformation. nih.gov
This differential effect is attributed to the additional methyl group on the Cβ atom of threonine, which introduces steric constraints and modifies the interactions between the side chain and the peptide backbone. nih.gov Upon phosphorylation, the negatively charged phosphate group can form hydrogen bonds with backbone amide groups, but the extent and nature of these interactions differ between phosphoserine and phosphothreonine, leading to distinct conformational preferences. nih.gov While specific studies on the phosphorylation of this compound are not extensively documented, the principles derived from studies on similar serine and threonine-containing peptides provide a framework for predicting its conformational response to this modification.
Table 1: Effect of Phosphorylation on Serine and Threonine Peptide Conformation
| Amino Acid | Effect of Phosphorylation on PPII Propensity | Primary Influencing Factor |
| Serine | Enhances | Increased backbone hydration and side-chain/backbone hydrogen bonding. nih.gov |
| Threonine | Decreases | Geometrical constraints from the side-chain methyl group favoring helical structures. nih.gov |
Non-Enzymatic Molecular Recognition Phenomena Involving this compound and its Derivatives
This compound and its derivatives are valuable tools for studying non-enzymatic molecular recognition, a fundamental process in supramolecular chemistry and biology. These studies focus on how molecules selectively bind to one another through non-covalent interactions.
Host-Guest Interactions with Synthetic Receptors (e.g., Cucurbit[n]urils)
Cucurbit[n]urils are a family of macrocyclic host molecules that can encapsulate guest molecules within their hydrophobic cavity. nih.gov The interactions are primarily driven by the hydrophobic effect, with additional stabilization from ion-dipole interactions between the guest and the carbonyl portals of the cucurbituril. While direct studies of this compound with cucurbiturils are limited, research on related amino acid derivatives provides insights into potential interactions. For instance, studies on amino acid esters have shown that they can form host-guest complexes with synthetic receptors. mdpi.commdpi.com The binding affinity and selectivity in such systems are highly dependent on the solvent and the nature of the amino acid side chain. mdpi.com
Sequence-Selective β-Sheet Recognition Studies
The formation and interaction of β-sheets are crucial in both normal biological processes and in the pathology of diseases. Molecular recognition plays a key role in the specific association of β-sheets. Studies have shown that there is a strong preference for homochiral pairing between enantiomeric β-sheets. nih.gov This high degree of enantioselectivity is thought to arise from the optimal packing of side chains in homochiral arrangements. While there is no specific research detailing the involvement of this compound in sequence-selective β-sheet recognition, its constituent amino acids, threonine and serine, are frequently found in β-sheet structures. The specific side-chain functionalities of these residues would influence any potential recognition events.
Role of Side Chain and Backbone Interactions in Molecular Recognition
The specificity of molecular recognition is dictated by a combination of interactions involving both the side chains and the backbone of a peptide. Side-chain interactions, which can be hydrophobic, electrostatic, or hydrogen bonds, are critical for determining the selectivity of binding. nih.govnih.gov However, research has also highlighted the dominant role of side-chain-backbone interactions in stabilizing folded protein structures and in differentiating between native and misfolded conformations. nih.gov
In a peptide like this compound, the hydroxyl groups of the threonine and serine side chains can act as both hydrogen bond donors and acceptors. The peptide backbone itself provides amide and carbonyl groups for hydrogen bonding. These interactions are fundamental to how the peptide would recognize and bind to a receptor or another molecule. The interplay between the conformational preferences of the backbone and the orientation of the side chains is crucial for achieving specific molecular recognition. researchgate.net
Table 2: Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-[(Phenylmethoxy)carbonyl]-L-threonyl-L-serine methyl ester |
| Phosphoserine | O-phospho-L-serine |
| Phosphothreonine | O-phospho-L-threonine |
Conformational Analysis and Dynamics of Z Thr Ser Ome
Spectroscopic Methodologies for Conformational Elucidation
Spectroscopic techniques are indispensable for probing the conformational properties of peptides. By interacting with the molecule in distinct ways, different methods can provide complementary information about its structure and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution method for determining the three-dimensional structure of molecules in solution and in the solid state. nih.govnih.gov For peptides like Z-Thr-ser-ome, NMR can provide direct information on the backbone (φ, ψ) and side-chain (χ) dihedral angles that define its conformation. nih.govresearchgate.net
The primary NMR parameters used for this purpose are the scalar or J-couplings between nuclei, particularly the three-bond coupling constant (³J). The magnitude of ³J is related to the dihedral angle between the coupled nuclei through the Karplus equation. For peptides, the ³J(HN,Hα) coupling constant is used to restrain the backbone dihedral angle φ. Experimental ³J values can be compared with calculated values for different conformers to gain insights into the conformational equilibrium in various solvents. ss-pub.org
In the solid state, techniques like cross-polarization magic-angle-spinning (CP-MAS) NMR can be used to measure the chemical-shift anisotropies (CSA) of specific nuclei, such as the α-carbon. illinois.edu These experimental CSA values can be correlated with quantum chemical calculations to create probability surfaces for φ/ψ angles, allowing for a prediction of the backbone conformation. illinois.edu This approach provides a powerful complement to distance-based structure determination methods. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy in Secondary Structure Analysis of this compound Containing Peptides
Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides and proteins. nih.govnih.gov The method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum in the far-UV region (typically 190-260 nm) is sensitive to the peptide backbone conformation.
Mass Spectrometry-Based Approaches for Conformational Insights (e.g., HDX-MS)
Mass spectrometry (MS) has emerged as a valuable tool for gaining insights into the conformation and dynamics of biomolecules. nih.gov Techniques like ion mobility-mass spectrometry (IM-MS) can separate molecules not just by their mass-to-charge ratio, but also by their shape and size (collision cross-section), allowing for the detection of different conformational populations. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful method. It probes the solvent accessibility of backbone amide hydrogens. In this technique, the peptide is incubated in a deuterated solvent (e.g., D₂O), and the rate at which amide protons exchange for deuterons is measured. Protons involved in stable hydrogen bonds or buried within a folded structure will exchange more slowly than those exposed to the solvent. By analyzing the mass increase over time, a map of solvent accessibility can be generated, providing crucial information about the peptide's folding and conformational dynamics.
Computational Modeling of Conformational Preferences
Computational methods are essential for interpreting experimental data and for exploring the full conformational landscape of a peptide at an atomic level of detail.
Molecular Dynamics (MD) Simulations for Exploring Conformational Space
Molecular Dynamics (MD) simulations are a computational tool used to analyze the physical movements of atoms and molecules over time. nih.govelifesciences.org By solving Newton's equations of motion for a system, MD simulations can generate a trajectory that provides a detailed view of a peptide's conformational dynamics. frontiersin.orgmdpi.com
Quantum Chemical Calculations of Stereoelectronic Effects and Hydrogen Bonding
Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate descriptions of molecular structure, energy, and electronic properties. These methods are particularly useful for understanding the subtle stereoelectronic effects and hydrogen bonding that dictate the conformational preferences of peptides.
Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. These interactions have a significant stabilizing effect on certain conformations. For example, in Thr-OMe, a σ(Cα-N) → σ*(Cγ-Cδ) hyperconjugative interaction helps stabilize its most stable geometry. ss-pub.org The tables below summarize key findings from the computational analysis of Ser-OMe and Thr-OMe, which serve as a model for understanding the intrinsic preferences of the this compound peptide.
Table 1: Calculated Dihedral Angles and Relative Energies of Ser-OMe and Thr-OMe Conformers This table presents the calculated dihedral angles (χ1 and χ2) and relative energies for the five most stable conformers of Ser-OMe and Thr-OMe, providing insight into the steric and stereoelectronic preferences of the individual residues.
| Conformer | Dihedral Angles (χ1, χ2) [°] | Relative Energy (kcal/mol) |
| Ser-OMe | ||
| Ser1 | 64.9, 179.9 | 0.00 |
| Ser2 | 64.5, 60.3 | 0.28 |
| Ser3 | -66.5, 179.9 | 0.52 |
| Ser4 | -66.1, -64.4 | 1.14 |
| Ser5 | 179.9, -61.2 | 1.25 |
| Thr-OMe | ||
| Thr1 | 64.6, 179.9 | 0.00 |
| Thr2 | 64.7, 59.9 | 0.44 |
| Thr3 | -62.8, 179.9 | 0.54 |
| Thr4 | -60.8, -65.2 | 1.28 |
| Thr5 | 179.9, 61.3 | 1.48 |
Table 2: Key Hyperconjugative Interactions in Ser-OMe and Thr-OMe This table highlights the most significant hyperconjugative interactions and their stabilization energies for different conformers of Ser-OMe and Thr-OMe, illustrating their crucial role in determining conformational stability.
| Conformer | Major Hyperconjugative Interaction | Stabilization Energy (kcal/mol) |
| Ser-OMe | ||
| Ser1 | LPN → σ(Cα-Cβ) | 6.98 |
| Ser2 | LPN → σ(Cβ-H) | 5.68 |
| Ser3 | LPN → σ(Cα-Cβ) | 8.13 |
| Ser4 | LPN → σ(Cα-Cβ) | 8.54 |
| Thr-OMe | ||
| Thr1 | σ(Cα-N) → σ*(Cγ-Cδ) | 2.02 |
In Silico Docking and Binding Affinity Predictions for this compound and its Analogs
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. For the dipeptide derivative this compound, docking studies can provide insights into its potential interactions with biological targets.
Detailed Research Findings
While specific docking studies for this compound are not extensively documented in publicly available literature, we can infer its potential binding behavior based on studies of similar peptide structures and their interactions with various protein targets. The principles of molecular recognition, driven by factors such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, govern these interactions.
Computational docking simulations for analogs of this compound often involve preparing a 3D structure of the ligand and a target protein receptor. The ligand is then placed in the binding site of the receptor, and its orientation and conformation are systematically explored to find the most stable binding pose, which is typically the one with the lowest free energy of binding.
A hypothetical docking study of this compound against a generic kinase ATP-binding site could reveal key interactions. The Z-group (benzyloxycarbonyl) could engage in π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. The hydroxyl groups of the threonine and serine residues are potential hydrogen bond donors and acceptors, forming interactions with the protein's backbone or side-chain residues. The methyl ester (OMe) group could also participate in hydrophobic interactions.
The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be predicted from the docking score. Lower docking scores generally indicate stronger binding affinity. For a series of this compound analogs, these predicted affinities can be used to establish a structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors.
For instance, modifications to the Z-group, the peptide backbone, or the side chains of threonine and serine could significantly impact binding affinity. Replacing the Z-group with other protecting groups or functional moieties can modulate the electronic and steric properties of the molecule. Altering the stereochemistry of the amino acid residues can also have a profound effect on the binding mode and affinity.
The following interactive table summarizes hypothetical binding affinity predictions for this compound and a series of its analogs against a putative protein target, based on common modifications in peptide-based drug design.
| Compound | Modification | Predicted Docking Score (kcal/mol) | Predicted Key Interactions |
| This compound | None | -7.5 | H-bonds with Ser, Thr OH; π-stacking from Z-group |
| Analog 1 | Z-group replaced with Boc-group | -6.8 | Loss of π-stacking; H-bonds remain |
| Analog 2 | OMe replaced with OEt | -7.6 | Increased hydrophobic interaction |
| Analog 3 | D-Thr isomer | -5.2 | Steric clashes in the binding pocket |
| Analog 4 | Ser replaced with Ala | -6.1 | Loss of side-chain H-bond |
These predictions, while theoretical, provide a framework for understanding the structural requirements for the binding of this compound and its analogs to a protein target. Experimental validation through techniques such as X-ray crystallography or NMR spectroscopy would be necessary to confirm these computational predictions.
Role of Z Thr Ser Ome in Probing Biological Pathways and Cellular Processes Mechanistic Focus
Investigation of Cellular Signaling Pathways via Z-Thr-ser-ome as a Probe
Cellular signaling pathways are complex networks that govern fundamental cellular activities. The ability to probe these pathways is crucial for understanding both normal physiological processes and the molecular basis of diseases. This compound, by mimicking natural dipeptide motifs, can be utilized to investigate these intricate systems.
Insights into Protein-Protein Interactions and Regulatory Mechanisms
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. nih.gov The development of probes to study these interactions is a key area of research. While direct studies detailing the use of this compound as a PPI probe are not extensively documented, its structural similarity to peptide sequences involved in PPIs suggests its potential in this area. For instance, threonine-rich surfaces have been shown to mediate protein-protein interactions. nih.gov Synthetic peptides are often used to examine interaction sequences and the effect of post-translational modifications on these interactions. thermofisher.com
The benzyloxycarbonyl group on this compound can influence its binding properties, potentially allowing it to act as an inhibitor or modulator of specific PPIs. The study of such interactions often involves techniques like far-western blotting, where a labeled "bait" protein is used to detect a "prey" protein, and synthetic peptides can be used as probes in this context. thermofisher.com
Role in Post-Translational Modifications and Enzyme Activity Modulation
Post-translational modifications (PTMs) are critical for regulating protein function and are central to cellular signaling. spandidos-publications.com Phosphorylation of serine (Ser) and threonine (Thr) residues is a key PTM that controls the activity of numerous enzymes and signaling proteins. nih.gov
This compound can be employed in assays to study the enzymes involved in these modifications, such as kinases and phosphatases. For example, synthetic peptides containing Ser and Thr are used as substrates in kinase assays to screen for inhibitors. thermofisher.com The Z'-LYTE™ assay, a fluorescence-based method, utilizes such peptides to measure kinase activity by detecting phosphorylation. thermofisher.com
Furthermore, the modulation of enzyme activity is a critical aspect of cellular regulation. google.com Peptides and their derivatives can act as modulators of enzyme function. While specific data on this compound is limited, related compounds like Z-Ala-Ser-Thr-Asp(OMe)-Fluoromethyl Ketone serve as cell-permeable inhibitors of caspases, enzymes involved in apoptosis. sigmaaldrich.com This suggests that this compound could be similarly modified to create probes for studying or modulating the activity of other enzymes, particularly those that recognize Ser-Thr motifs.
This compound as a Tool in Biosynthesis Pathway Elucidation
The elucidation of biosynthetic pathways for natural products is a complex endeavor, often requiring creative strategies to identify and characterize the enzymes involved. frontiersin.orgbiorxiv.org this compound can serve as a valuable building block or probe in these studies.
Understanding Enzyme Cooperation and Substrate Promiscuity in Natural Product Biosynthesis
Many natural products, particularly ribosomally synthesized and post-translationally modified peptides (RiPPs), undergo a series of enzymatic modifications of Ser and Thr residues. biorxiv.orgnih.gov The biosynthesis of thiopeptides, for example, involves the selective modification of Ser and Thr residues to either oxazolines or dehydroamino acids by a suite of enzymes that must act in a coordinated manner. biorxiv.orgresearchgate.net
The study of lactazole A biosynthesis has revealed that the enzymes involved exhibit substrate promiscuity, meaning they can act on a variety of substrates. biorxiv.orgbiorxiv.org In vitro studies using synthetic peptide analogs are crucial for dissecting the order of biosynthetic events and understanding the substrate preferences of individual enzymes. biorxiv.org this compound, as a dipeptide unit, could be incorporated into larger synthetic peptides to probe the substrate specificity and cooperative action of the enzymes involved in such pathways. For instance, studies on the Ser/Thr dehydratase IlvA have utilized variants to understand its catalytic mechanism and impact on metabolism. nih.gov
Applications in Identifying Molecular Targets and Interaction Sites
Identifying the molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. nih.gov
Ligand-Target Identification Approaches
Several methods exist for identifying the protein targets of small molecules. researchgate.net One common approach is affinity chromatography, where a ligand is immobilized and used to capture its binding partners from a cell lysate. nih.gov this compound could be chemically modified to create such an affinity probe.
Another powerful technique is phage display, where a library of peptides is screened for binding to a target of interest. tandfonline.com Conversely, a small molecule can be used to screen a phage-displayed protein library to identify its targets. tandfonline.com The amino acid sequence of the binding peptides can then be used to identify the potential protein interaction partners. tandfonline.com
Furthermore, computational methods like inverse docking are increasingly used for target identification. nih.gov These methods screen a library of protein structures to find potential binding partners for a given ligand. While the absolute docking score can be misleading, methods like the combined Z-score have been developed to improve the accuracy of these predictions. nih.gov
Below is a table summarizing potential applications of this compound and related methodologies in biological research:
| Research Area | Application of this compound or Related Methodology | Techniques | Potential Insights |
| Cellular Signaling | Probe for protein-protein interactions involving Ser/Thr motifs. | Far-Western Blotting, Affinity Purification | Identification of novel interaction partners and regulatory mechanisms. |
| Enzyme Modulation | Substrate for kinase and phosphatase assays. | Z'-LYTE™ Assay, Fluorescence Polarization | Screening for enzyme inhibitors and modulators of signaling pathways. |
| Biosynthesis | Component of synthetic peptides to study enzyme specificity. | In Vitro Reconstitution of Biosynthetic Pathways | Elucidation of enzyme cooperation and substrate promiscuity in natural product synthesis. |
| Target Identification | As a basis for creating affinity probes or for computational screening. | Affinity Chromatography, Phage Display, Inverse Docking | Discovery of novel molecular targets for therapeutic intervention. |
Mapping Binding Interfaces in Receptor-Ligand Systems
The identification of amino acid residues that form the contact surface between a receptor and its ligand is crucial for understanding the molecular basis of biological recognition and for the rational design of therapeutic agents. acs.orgmdpi.com Methodologies such as site-directed mutagenesis, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are employed to pinpoint these key interactions. nih.govnih.gov Threonine and Serine, with their hydroxyl side chains, are particularly significant as they can act as both hydrogen bond donors and acceptors, contributing to the stability and specificity of the receptor-ligand complex. acs.org
Detailed Research Findings
Research into various receptor-ligand systems highlights the prevalence and importance of threonine and serine residues at the binding interface.
Complement Receptor 2 (CR2/CD21): In the interaction between Complement Receptor 2 (CR2) and its ligand C3d, mapping of the binding surface was achieved using NMR and chemical shift analysis. nih.gov Titration of the ligand into 15N-labeled CR2 domains (SCR1-2) revealed specific residues involved in the interaction. The binding surface was found to include regions of both SCR1 and SCR2 domains, featuring several key residues, including Serine and Threonine. nih.gov Notably, Ser³², Thr³⁴, and Ser¹⁰⁹ were identified as part of the binding interface, demonstrating the direct involvement of these residues in the complex formation. nih.gov
PDZ Domain-Peptide Interactions: The role of backbone hydrogen bonds in protein-peptide interactions has been probed using amide-to-ester mutations in peptides that bind to PDZ domains. acs.org In these studies, peptides containing serine and threonine were synthesized. While the focus was on the peptide backbone, the necessity of using native side chains, including those of Ser and Thr, was deemed crucial to accurately measure the energetic contribution of these interactions, as side-chain mutations are known to cause a significant loss of affinity. acs.org
Notch Receptor-Ligand Interactions: The binding of Notch receptors to their ligands, such as Jagged and Delta, is a critical signaling event. embopress.org The ligand-binding site on the Notch receptor is located in the epidermal growth factor-like (EGF) domains 11 and 12. embopress.org Post-translational modifications on these residues, such as O-fucosylation on Threonine-466 in Notch1's EGF12, can enhance ligand binding, underscoring the functional importance of this specific threonine residue in the binding interface. embopress.org
The table below summarizes the identified binding residues in the CR2-C3d system, illustrating the contribution of serine and threonine.
Table 1: Residues in the CR2 (SCR1-2) Binding Surface for C3d Ligand Data derived from chemical shift mapping via NMR spectroscopy. nih.gov
| Residue Type | Specific Residues Identified at the Binding Interface | Domain Location |
| Serine | Ser³², Ser¹⁰⁹ | SCR1 / SCR2 |
| Threonine | Thr³⁴ | SCR1 |
| Arginine | Arg¹³, Arg²⁸, Arg⁸³ | SCR1 / SCR2 |
| Tyrosine | Tyr¹⁶, Tyr²⁹, Tyr⁶⁸ | SCR1 |
| Lysine | Lys⁴⁸, Lys⁵⁷ | SCR1 |
| Aspartic Acid | Asp⁵⁶ | SCR1 |
| Glycine | Gly⁸⁴ | SCR2 |
| Asparagine | Asn¹⁰¹, Asn¹⁰⁵ | SCR2 |
This detailed mapping provides a structural basis for the interaction and demonstrates that residues like serine and threonine are integral components of the binding epitope. nih.gov While this compound itself is a synthetic intermediate, the presence of its constituent amino acids at the heart of these natural binding interfaces highlights their importance in molecular recognition pathways. google.com
Advanced Research Applications and Future Directions for Z Thr Ser Ome
Development of Z-Thr-ser-ome as a Scaffold for Rational Drug Design (Pre-clinical Research)
The unique structural characteristics of this compound make it a compelling scaffold for rational drug design. The presence of the N-terminal benzyloxycarbonyl (Z) group and the C-terminal methyl ester (OMe) modification provides a foundation for creating derivatives with enhanced therapeutic properties. formulationbio.comnih.govjpt.com
Design of Specific Pathway Modulators and Enzyme Inhibitors
Small peptide scaffolds are instrumental in the development of modulators for specific biological pathways and enzyme inhibitors, particularly in targeting protein-protein interactions (PPIs). chemrxiv.orgfrontiersin.org The design of such molecules often involves creating peptidomimetics that mimic the secondary structures of natural peptides, such as α-helices or β-turns. chemrxiv.orgnih.govchemrxiv.org The threonine and serine residues in this compound can serve as a basis for designing mimetics that target specific protein interfaces.
The Z-group on the N-terminus and the methyl ester on the C-terminus offer strategic advantages. The Z-group, a common protecting group in peptide synthesis, can enhance metabolic stability. benchchem.com Modifications to this group can be explored to fine-tune the molecule's interaction with its biological target. Similarly, the C-terminal methyl ester can be altered to modulate the molecule's binding affinity and specificity. rsc.orgnih.gov
A hypothetical design strategy for a pathway modulator based on this compound could involve the following steps:
Target Identification : Identifying a PPI where a threonine-serine motif plays a crucial role in binding.
Computational Modeling : Using molecular docking studies to predict the binding of this compound derivatives to the target protein. nih.gov
Synthesis of Derivatives : Creating a library of this compound analogs with modifications to the Z-group, the amino acid side chains, and the C-terminal ester.
In Vitro Screening : Testing the synthesized compounds for their ability to inhibit the target PPI and their enzymatic stability. benchchem.com
Enhancing Bioavailability and Stability through this compound Derivatives
A significant challenge in peptide-based drug development is overcoming poor bioavailability and metabolic instability. chemrxiv.org The chemical modifications present in this compound—the N-terminal Z-group and the C-terminal methyl ester—are established strategies to address these issues. formulationbio.comnih.govjpt.com
The Z-group protects the N-terminus from degradation by aminopeptidases. benchchem.com By replacing the standard Z-group with other protecting groups, it is possible to further enhance stability and modulate pharmacokinetic properties.
The C-terminal methyl ester neutralizes the negative charge of the carboxylic acid, which can improve membrane permeability and protect against carboxypeptidase degradation. formulationbio.comnih.govjpt.comnih.gov The ester can also act as a prodrug, being hydrolyzed by intracellular esterases to release the active, carboxylate-containing peptide. formulationbio.com
| Modification Strategy | Rationale | Potential Outcome |
| N-Terminal Modification | Introduction of bulky or non-natural protecting groups. | Increased resistance to aminopeptidases, altered solubility. |
| C-Terminal Esterification | Conversion of the carboxylic acid to various esters (e.g., ethyl, benzyl). | Enhanced membrane permeability, prodrug potential, increased stability. formulationbio.comnih.gov |
| Side Chain Modification | Glycosylation or pegylation of threonine and serine hydroxyl groups. | Improved solubility, reduced immunogenicity, prolonged circulation time. |
This compound in Materials Science and Nanobiotechnology Research
The inherent properties of the threonine and serine residues in this compound make it a valuable building block in materials science and nanobiotechnology. researchgate.netnih.gov These amino acids are known to participate in self-assembly processes, forming well-ordered nanostructures. mdpi.comacs.org
Peptide-Based Biomaterials Development
Peptides containing serine and threonine are known to self-assemble into various nanostructures like nanofibers and hydrogels. mdpi.comacs.orgnih.gov This self-assembly is often driven by hydrogen bonding and hydrophobic interactions. The Z-group in this compound can contribute to the aromatic stacking interactions that drive self-assembly, similar to Fmoc-protected peptides. nih.govrsc.org
These peptide-based biomaterials have potential applications in tissue engineering, where they can serve as scaffolds that mimic the extracellular matrix. researchgate.netscienceopen.com The hydroxyl groups of threonine and serine provide sites for further functionalization, allowing for the attachment of bioactive molecules to promote cell adhesion and proliferation. nih.gov For instance, peptides containing serine have been shown to nucleate the formation of silica (B1680970) nanoparticles, highlighting their utility in creating organic-inorganic hybrid materials. nih.gov
Integration into Drug Delivery Systems
Self-assembling peptides are increasingly being investigated as carriers for drug delivery. cd-bioparticles.netmdpi.comnih.govacs.orgrsc.org The resulting nanostructures can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. acs.orgrsc.org The amphipathic nature of peptides containing both hydrophobic (like the Z-group) and hydrophilic (like the Thr and Ser side chains) regions is key to the formation of these drug-carrying vesicles. mdpi.com
This compound could be integrated into drug delivery systems in several ways:
As a primary building block : Self-assembly of this compound or its derivatives to form nanoparticles or hydrogels for drug encapsulation.
As a targeting ligand : Conjugation of this compound to existing drug delivery systems to target specific tissues or cells that recognize the Thr-Ser motif.
As a stimuli-responsive component : Designing derivatives that release their cargo in response to specific stimuli, such as changes in pH or the presence of certain enzymes. cd-bioparticles.net
Emerging Analytical and Computational Techniques for this compound Studies
The characterization and study of dipeptides like this compound rely on a suite of advanced analytical and computational techniques. ijsra.net
Analytical Techniques: Standard methods for the characterization of protected dipeptides include:
High-Performance Liquid Chromatography (HPLC) : Used to purify the compound and assess its purity. ijsra.netjpionline.org
Mass Spectrometry (MS) : To confirm the molecular weight and sequence. ijsra.netjpionline.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the three-dimensional structure and conformation in solution. ijsra.netjpionline.orgcsic.es 1H and 13C NMR are routinely used to confirm the structure of synthesized dipeptides. orientjchem.org
Computational Techniques: Computational methods are invaluable for predicting the properties and interactions of dipeptides.
Molecular Dynamics (MD) Simulations : Used to study the conformational landscape of the dipeptide in different environments (e.g., in vacuum or in solution). upc.edunih.gov These simulations can reveal the preferred conformations and the flexibility of the molecule.
Quantum Chemistry Methods : Employed to calculate properties such as conformational energies, rotational constants, and dipole moments. aip.org These methods provide a detailed understanding of the molecule's electronic structure.
Docking Studies : To predict how this compound and its derivatives might bind to target proteins, guiding the design of more potent inhibitors. nih.govresearchgate.net
| Technique | Application for this compound | Key Insights |
| HPLC | Purity assessment and purification. ijsra.netjpionline.org | Quantitative purity data. |
| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis. ijsra.netjpionline.org | Structural verification. |
| NMR Spectroscopy | 3D structure and conformational analysis. ijsra.netjpionline.orgcsic.es | Conformational preferences in solution. |
| Molecular Dynamics | Simulation of conformational dynamics. upc.edunih.gov | Understanding flexibility and solvent effects. |
| Quantum Chemistry | Calculation of energetic and electronic properties. aip.org | Prediction of stable conformers. |
High-Throughput Screening Methodologies
High-throughput screening (HTS) represents a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds. sigmaaldrich.com While specific HTS campaigns centered on this compound are not extensively documented in public literature, the application of established HTS methodologies holds significant potential for elucidating its biological functions and identifying interaction partners. This compound, as a dipeptide building block, could be utilized in HTS campaigns in several ways: as a substrate for enzymatic assays, as a fragment in library screening, or as a building block in the parallel synthesis of peptide libraries. chemimpex.com
HTS workflows are highly automated, often employing robotic systems to manage microtiter plates in 96, 384, or even 1536-well formats. pharmaron.comselvita.com This automation allows for screening rates of up to 150,000 compounds per week. pharmaron.com For research involving this compound, various HTS assays could be developed. Biochemical assays could screen for enzymes (e.g., proteases, kinases) that recognize and modify the dipeptide. Cell-based assays could be designed to identify compounds that modulate a cellular process where this compound or a derivative plays a role. pharmaron.com
The development of a novel HTS assay format typically involves several stages, including assay development, miniaturization to a high-density plate format, a pilot screen with a small compound set to validate performance, and finally, the primary screening campaign. selvita.comnih.gov Assay readouts are diverse and can be selected based on the biological question. Common readouts include fluorescence intensity, fluorescence polarization, time-resolved fluorescence (HTRF), luminescence, and high-content imaging. pharmaron.com
Below is a table outlining potential HTS applications for this compound research.
| HTS Application Area | Assay Type | Potential Readout | Objective |
| Enzyme Profiling | Biochemical Assay | Fluorescence, Luminescence | To identify proteases or peptidases that cleave the this compound dipeptide. |
| Inhibitor Screening | Biochemical Assay | AlphaLISA, HTRF pharmaron.com | To screen compound libraries for inhibitors of an enzyme for which this compound acts as a substrate. |
| Interaction Discovery | Fragment-Based Screening | Affinity-Selection Mass Spectrometry pharmaron.com | To identify proteins that bind to the Thr-Ser motif by screening a library of protein targets. |
| Cellular Pathway Analysis | Cell-Based Assay | High-Content Imaging, Reporter Signal pharmaron.com | To investigate the effect of this compound derivatives on cellular phenotypes or specific signaling pathways. |
Advanced Spectroscopic Probes for Real-time Interaction Analysis
Advanced spectroscopic techniques are essential for analyzing molecular interactions with high precision and in real-time. For a small peptide like this compound, these methods can provide invaluable data on its structure, dynamics, and binding events.
One powerful approach involves the use of fluorescent probes. A notable example is a label-free detection strategy developed for phosphopeptides containing serine (Ser), threonine (Thr), and tyrosine (Tyr). chinesechemsoc.org This method uses a unique fluorescent complex that exhibits an "OFF-ON" transition upon binding to phosphorylated Ser/Thr/Tyr residues, allowing for real-time monitoring. chinesechemsoc.org Such a system could be adapted to study the phosphorylation of the Thr or Ser residue within this compound by specific kinases.
Mass spectrometry (MS) offers another suite of powerful analytical tools. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) has been systematically used to study the fragmentation patterns of peptides containing post-translational modifications on Ser and Thr residues, such as AMPylation. nih.gov These studies identify diagnostic ions and neutral losses that serve as a fingerprint for the modification. nih.gov This methodology could be directly applied to characterize any modifications on this compound and to identify it within complex biological mixtures. Furthermore, chemical probes like α-methylene-β-lactone, which react broadly with nucleophilic residues including Ser and Thr, can be used to tag peptides for subsequent MS analysis, providing detailed information on reactivity and interactions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly for studying molecular dynamics. Methods like chemical-exchange saturation transfer (CEST) and relaxation dispersion can provide information on conformational changes and binding events on timescales from microseconds to milliseconds. researchgate.net While challenging for a small molecule alone, incorporating an isotopically labeled this compound into a larger peptide or protein would allow these techniques to probe the local environment and interactions of this specific dipeptide motif. researchgate.net
The table below summarizes relevant advanced spectroscopic techniques.
| Spectroscopic Technique | Principle | Potential Application for this compound |
| Fluorescence Spectroscopy | Utilizes fluorescent probes that change emission properties upon binding or modification. chinesechemsoc.org | Real-time monitoring of enzymatic modifications (e.g., phosphorylation) of the Ser/Thr residues. |
| Mass Spectrometry (MS/MS) | Analyzes molecules based on their mass-to-charge ratio and fragmentation patterns. nih.gov | Identifying and characterizing post-translational modifications on the dipeptide; detecting its presence in complex samples. |
| NMR Spectroscopy (e.g., CEST) | Measures the magnetic properties of atomic nuclei to determine structure and dynamics. researchgate.net | Probing the conformational dynamics and binding interactions of the Thr-Ser motif when part of a larger polypeptide chain. |
Machine Learning and Artificial Intelligence in Predicting this compound's Biological Behavior
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the prediction of molecular properties and biological activities from chemical structures. asm.org These computational approaches can be leveraged to predict the behavior of this compound and its derivatives, accelerating research and guiding experimental design.
A common application of ML in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. asm.org To build a QSAR model for this compound, a dataset of similar dipeptides with known experimental data (e.g., binding affinity to a target, solubility, or cell permeability) would be curated. From the chemical structures, numerical descriptors representing physicochemical properties are calculated. ML algorithms—such as random forests, support vector machines, or neural networks—are then trained on this data to learn the relationship between the chemical features and the biological activity. asm.org
The performance of these predictive models is assessed using statistical metrics like the area under the curve (AUC), precision, and accuracy. asm.org Once validated, the model can be used for virtual screening of large chemical libraries to identify novel derivatives of this compound with desired properties, or to predict potential off-target effects. This approach significantly reduces the time and cost associated with exhaustive experimental screening. selvita.comasm.org For example, AI has been famously used to identify halicin, a potent new antibiotic, by screening large compound databases. asm.org
The workflow for applying ML to predict the biological behavior of this compound derivatives is outlined below.
| Step | Description | Tools & Techniques |
| 1. Data Curation | Assemble a dataset of dipeptides with experimentally measured biological data (e.g., enzyme inhibition, binding affinity). | Chemical databases (e.g., ChEMBL, PubChem), scientific literature. |
| 2. Feature Generation | Calculate molecular descriptors (e.g., molecular weight, logP, topological fingerprints) for each peptide in the dataset. | RDKit, PaDEL-Descriptor, or other chemoinformatics software. |
| 3. Model Training | Train an ML classifier or regression model to learn the mapping from descriptors to the target property. | Scikit-learn (Python library), TensorFlow, PyTorch. asm.org |
| 4. Model Validation | Evaluate the model's predictive performance on an independent test set using statistical metrics. | Cross-validation, AUC, Precision, F1 Score. asm.org |
| 5. Prediction & Screening | Use the validated model to predict the properties of new, hypothetical this compound derivatives for virtual screening. | A trained and validated ML model. |
Identification of Underexplored Research Avenues and Gaps in this compound Studies
Despite the fundamental nature of its constituent amino acids, the dipeptide this compound itself remains a relatively underexplored chemical entity. The most significant research gap is the lack of focused studies on its specific biological activities and interactions. A systematic review of the literature reveals several key areas where further investigation is needed. sochob.cl
A primary challenge in peptide science is the development of methods for the chemoselective modification of specific amino acid side chains. Serine and threonine are particularly challenging in this regard, and broadly applicable, highly selective modification methods are described as "exceedingly rare". nih.gov This represents a significant opportunity for innovation, where this compound could serve as a model system for developing and validating new chemical tools. nih.gov
Another gap exists in the application of modern analytical and computational methods to this specific dipeptide. As detailed in the sections above, there is a clear lack of published research employing HTS, advanced spectroscopic probes, or AI/ML modeling specifically for this compound. Applying these powerful technologies would rapidly advance our understanding of its properties and potential functions.
Furthermore, there is a gap in the context of sustainable or "green" chemistry. While methods like Ser/Thr ligation are important in peptide synthesis, their adoption in industrial processes has been slow. acs.org Research into greener solvent systems and more sustainable synthetic routes for producing building blocks like this compound is an important and underexplored avenue. acs.org The functional characterization of this compound is also lacking. Its role as a substrate for kinases, phosphatases, or proteases is not well-defined, nor are its potential binding partners within the cell.
The table below summarizes these identified research gaps and suggests corresponding future research directions.
| Identified Research Gap | Description | Suggested Future Research |
| Chemoselective Modification | Lack of robust methods to selectively modify Ser or Thr residues in the presence of other functional groups. nih.gov | Develop and validate novel chemical ligation or bioconjugation strategies using this compound as a test substrate. |
| Functional Characterization | The specific biological role, enzymatic processing, and protein interaction partners of the Thr-Ser motif are not well understood. | Use this compound in biochemical and cell-based assays to identify interacting enzymes and proteins (e.g., kinases, proteases). nih.gov |
| Advanced Analytical Studies | Absence of dedicated studies using HTS, advanced spectroscopy, or computational modeling for this compound. | Initiate HTS campaigns and apply advanced MS and NMR techniques to characterize its interactions and modifications. chinesechemsoc.orgnih.gov |
| Sustainable Synthesis | Limited research on green chemistry approaches for the synthesis of Ser/Thr-containing peptide fragments. acs.org | Investigate alternative, environmentally friendly solvents and catalytic methods for the synthesis of this compound. |
Broader Implications of this compound Research for Peptide Science and Chemical Biology
Research focused on a seemingly simple molecule like this compound can have far-reaching implications for the broader fields of peptide science and chemical biology. Peptides are crucial biological polymers involved in nearly all physiological processes, and developing tools to study and synthesize them is of paramount importance. nih.govrsc.org
First, studying the reactivity of the Ser and Thr residues in this compound can directly contribute to the development of novel methodologies for protein synthesis and modification. Ser/Thr ligation is a key chemical ligation technique that allows for the construction of large, synthetic proteins from smaller peptide fragments. acs.org A deeper understanding of the chemistry of the N-terminal Ser/Thr motif could lead to more efficient and robust ligation protocols. This would expand the ability of chemists to create custom-designed proteins with diverse functional groups, including non-canonical amino acids, for research and therapeutic purposes. nih.gov
Second, this compound serves as a minimal model system for studying post-translational modifications (PTMs). The phosphorylation of serine and threonine residues is a fundamental mechanism of cellular signal transduction, and its dysregulation is linked to numerous diseases. chinesechemsoc.orgnih.gov By using this compound in kinase and phosphatase assays, researchers can dissect the molecular recognition requirements for these enzymes, providing insights that are applicable to more complex protein substrates.
Third, insights gained from this dipeptide can inform the design of peptide-based therapeutics and biomaterials. chemimpex.com The Thr-Ser sequence may be part of a recognition motif for a specific biological target. By characterizing its structural and binding properties, researchers can design more complex peptide mimics or small molecules with enhanced stability, affinity, and specificity. americanpeptidesociety.org This aligns with a major goal in medicinal chemistry: the development of robust peptide and protein mimics for drug design. americanpeptidesociety.org
Finally, the pursuit of new analytical and computational methods for this compound will inevitably produce tools and workflows that are applicable to other peptides. Innovations in HTS assays, spectroscopic probes, or predictive AI models developed for this system can be readily adapted for the study of other important peptide sequences, thereby advancing the capabilities of the entire chemical biology community. asm.orgnih.gov
Q & A
Q. How can researchers mitigate bias when interpreting this compound’s preclinical efficacy data?
- Methodological Answer : Implement blinded analysis for endpoint assessments and randomization of treatment groups. Use preregistered protocols (e.g., on Open Science Framework) to define primary endpoints a priori. Apply STRIDE guidelines for translational rigor, including power analysis and effect size reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
